4-Nitrocatechol sulfate

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

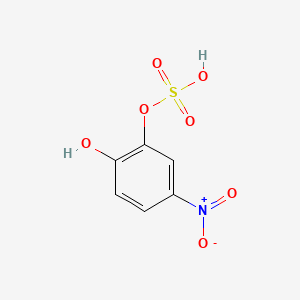

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for aromatic sulfate esters. The official International Union of Pure and Applied Chemistry name is designated as "(2-hydroxy-5-nitrophenyl)oxidanesulfonic acid," which precisely describes the molecular architecture and functional group positioning. This nomenclature clearly indicates the presence of a hydroxyl group at the ortho position relative to the sulfate ester linkage, with the nitro group occupying the para position relative to the hydroxyl substituent.

The structural representation of this compound reveals a benzene ring bearing three distinct functional groups arranged in a specific geometric pattern. The molecular architecture consists of a phenolic hydroxyl group at position 2, a sulfate ester group also attached to position 2 (creating a catechol monosulfate structure), and a nitro group positioned at carbon 5 of the aromatic ring. The International Union of Pure and Applied Chemistry systematic naming convention accurately reflects this substitution pattern through the descriptor "2-hydroxy-5-nitrophenyl," indicating the precise locations of the hydroxyl and nitro substituents.

Chemical databases consistently report the compound's International Chemical Identifier as "InChI=1S/C6H5NO7S/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13/h1-3,8H,(H,11,12,13)". This standardized representation provides unambiguous structural information that can be decoded to reveal the complete molecular connectivity and stereochemistry. The International Chemical Identifier Key "XMCCOOONGGUOLA-UHFFFAOYSA-N" serves as a unique digital fingerprint for database searches and computational chemistry applications.

The Simplified Molecular Input Line Entry System representation "OC1=CC=C(C=C1OS(O)(=O)=O)N+=O" offers an alternative linear notation that explicitly shows the aromatic ring connectivity and formal charge distribution. This notation clearly indicates the presence of the phenolic hydroxyl group, the sulfate ester linkage, and the nitro group with its characteristic formal charge separation between the nitrogen and oxygen atoms.

Common Synonyms and Historical Terminology

The nomenclature landscape for this compound encompasses numerous synonyms that reflect different naming conventions and historical usage patterns in scientific literature. The most frequently encountered alternative names include "2-hydroxy-5-nitrophenyl sulfate," "para-Nitrocatechol sulfate," and "2-hydroxy-5-nitrophenyl hydrogen sulfate," each emphasizing different aspects of the molecular structure.

The term "para-Nitrocatechol sulfate" derives from the historical nomenclature system that describes the nitro group's position relative to one of the hydroxyl groups in the catechol framework. This naming convention reflects the compound's structural relationship to catechol (1,2-benzenediol) and emphasizes the para positioning of the nitro substituent relative to the free hydroxyl group. Similarly, the synonym "p-Nitrocatechol sulfate" represents an abbreviated form of this same descriptive approach.

Chemical Abstract Service registry databases recognize multiple nomenclature variants, including "1,2-Benzenediol,4-nitro-, 2-(hydrogen sulfate)" and "sulfuric acid mono-(2-hydroxy-5-nitro-phenyl ester)". These systematic names follow Chemical Abstract Service indexing conventions and provide alternative perspectives on the molecular structure by emphasizing either the benzenediol core structure or the sulfate ester functionality.

Table 1: Comprehensive Nomenclature Variants for this compound

The historical evolution of nomenclature for this compound reflects changing conventions in chemical naming systems and the gradual standardization of International Union of Pure and Applied Chemistry principles. Early literature may contain additional variant names that emphasize different structural features or follow obsolete naming conventions, necessitating careful cross-referencing when conducting comprehensive literature reviews.

Molecular Formula and Formal Charge Considerations

The molecular formula C6H5NO7S accurately represents the atomic composition of this compound and provides essential information for stoichiometric calculations and molecular weight determinations. This formula indicates the presence of six carbon atoms forming the aromatic ring system, five hydrogen atoms distributed among the hydroxyl and sulfate groups, one nitrogen atom in the nitro substituent, seven oxygen atoms distributed across the nitro group, hydroxyl group, and sulfate ester, and one sulfur atom in the sulfate functional group.

The molecular weight calculations based on this formula yield a precise value of 235.171 grams per mole, with the monoisotopic mass determined as 234.978672209 atomic mass units. These values are crucial for analytical chemistry applications, mass spectrometry interpretation, and quantitative biochemical assays. The molecular weight represents the sum of individual atomic masses: carbon (6 × 12.011), hydrogen (5 × 1.008), nitrogen (1 × 14.007), oxygen (7 × 15.999), and sulfur (1 × 32.065).

Formal charge analysis reveals important electronic characteristics of the molecule that influence its chemical behavior and biological activity. The nitro group exhibits a characteristic formal charge distribution where the nitrogen atom carries a formal positive charge (+1) while one of the oxygen atoms bears a formal negative charge (-1). This charge separation contributes to the compound's electronic properties and affects its interactions with enzymes and other biological molecules.

Table 2: Molecular Characteristics and Physical Properties

The sulfate group in the molecule exists primarily as a hydrogen sulfate ester under physiological conditions, with the sulfur atom maintaining its characteristic tetrahedral geometry and formal oxidation state of +6. The ester linkage between the phenolic oxygen and sulfur creates a covalent bond that significantly alters the electronic properties of the aromatic ring compared to the parent catechol compound.

Chemical identification numbers provide additional molecular identifiers that facilitate database searches and regulatory compliance. The Chemical Abstract Service registry number 10485-66-2 serves as the primary identifier for the free acid form of the compound, while the dipotassium salt variant carries the distinct Chemical Abstract Service number 14528-64-4. The Unique Ingredient Identifier HD9MHQ536A provides an additional regulatory identifier used in pharmaceutical and chemical databases.

The molecular geometry and electronic structure of this compound contribute to its characteristic spectroscopic properties and chemical reactivity patterns. The presence of the nitro group introduces significant electron-withdrawing effects that influence the acidity of the phenolic hydroxyl group and affect the compound's behavior in enzymatic reactions. These electronic effects, combined with the sulfate ester functionality, create a unique molecular environment that underlies the compound's utility as a chromogenic substrate in biochemical assays.

特性

CAS番号 |

10485-66-2 |

|---|---|

分子式 |

C6H5NO7S |

分子量 |

235.17 g/mol |

IUPAC名 |

(2-hydroxy-5-nitrophenyl) hydrogen sulfate |

InChI |

InChI=1S/C6H5NO7S/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13/h1-3,8H,(H,11,12,13) |

InChIキー |

XMCCOOONGGUOLA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)O)O |

他のCAS番号 |

10485-66-2 |

関連するCAS |

14528-64-4 (di-potassium salt) |

同義語 |

2-hydroxy-5-nitrophenyl sulfate 4-nitrocatechol sulfate 4-nitrocatechol sulfate, dipotassium salt 4-nitrocatechol sulfate, monopotassium salt p-nitrocatechol sulfate para-nitrocatechol sulfate |

製品の起源 |

United States |

準備方法

Synthetic Routes: The synthetic preparation of 4-Nitrocatechol sulfate typically involves the reaction of 4-nitrocatechol (1,2-dihydroxy-4-nitrobenzene) with sulfuric acid (H2SO4). The reaction proceeds as follows:

4-Nitrocatechol+Sulfuric Acid→4-Nitrocatechol sulfate

Reaction Conditions: The reaction is typically carried out under acidic conditions, and the product is isolated as the dipotassium salt (K2SO4) form. Crystallization or precipitation methods are used to obtain the pure compound.

Industrial Production Methods: While this compound is not produced on a large industrial scale, it serves as an important intermediate in various biochemical assays and research applications.

化学反応の分析

Metabolic Reactions

-

Production from p-Nitrophenol: 4-Nitrocatechol can be produced from rho-nitrophenol (PNP) through hydroxylation in rat liver microsomes . This reaction requires reduced nicotinamide adenine dinucleotide phosphate and oxygen .

-

Further Metabolism: 4-Nitrocatechol is further metabolized to glucuronide and sulfate conjugates. It can also be converted back to PNP by liver microsomes .

Enzymatic Reactions

-

Role in Degradation Pathways: 4-Nitrocatechol is an intermediate in the degradation of PNP by various microorganisms . For example, Burkholderia cepacia utilizes 4-nitrocatechol as a carbon, nitrogen, and energy source .

-

Monooxygenase Activity: The conversion of PNP to 4-nitrocatechol is catalyzed by monooxygenases . These enzymes often consist of two components: a flavoprotein reductase and an oxygenase.

-

Inhibition: Nitrite release from 4-nitrocatechol can be inhibited by flavoprotein inhibitors like methimazole .

Reactions in Atmospheric Chemistry

-

Nighttime Chemistry: In the atmosphere, 4-nitrocatechol forms during nighttime reactions between catechol and nitrate radicals (NO3) on the surface of aqueous atmospheric particles .

-

Aqueous Microdroplets: The reaction occurs in aqueous microdroplets, with the production of 4-nitrocatechol influenced by the ratios of nitrogen dioxide and ozone .

-

Photosensitization: 4-Nitrocatechol can also be involved in sulfate formation in biomass burning aerosols, acting as a photosensitizer .

科学的研究の応用

Chromogenic Substrate for Sulfatases

One of the primary applications of 4-nitrocatechol sulfate is as a chromogenic substrate for sulfatase enzymes. It is commonly utilized in biochemical assays to measure sulfatase activity. The dipotassium salt form of this compound enhances solubility and stability, making it suitable for laboratory use .

Table 1: Characteristics of this compound as a Chromogenic Substrate

| Property | Value |

|---|---|

| Solubility | Soluble in water (100 mg/ml) |

| Light Sensitivity | Yes |

| Storage Conditions | Store away from light and heat |

Inhibition Studies

Research has demonstrated that this compound acts as a specific inhibitor of the Yersinia protein tyrosine phosphatase YopH , which is implicated in various diseases including gastrointestinal syndromes and bubonic plague. The compound exhibits over tenfold selectivity towards YopH compared to other mammalian protein tyrosine phosphatases . This selectivity makes it a valuable tool in drug design, particularly for targeting pathogenic proteins.

Case Study: Docking Pathways

A study on the docking pathways of this compound to YopH utilized computational simulations to identify binding poses and pathways. The sulfate group was found to be crucial for ligand binding and orientation within the binding pocket, providing insights into the molecular mechanisms involved in protein-ligand interactions .

Environmental Applications

This compound has also been investigated for its role in environmental chemistry. Its presence in aerosol particles has implications for understanding atmospheric reactions and the behavior of organic compounds under varying conditions. Studies indicate that the optical properties of aqueous particles containing 4-nitrocatechol can influence climate models and pollutant behavior .

作用機序

4-ニトロカテコール硫酸がその効果を発揮する正確なメカニズムは、依然として研究中の課題です。特定の分子標的や細胞経路との相互作用が関与している可能性があります。

6. 類似化合物の比較

4-ニトロカテコール硫酸は、特定の官能基(ニトロ基と硫酸基)のために独自のものですが、関連する他の化合物には次のものがあります。

- 4-ニトロカテコール(硫酸基なし)

- さまざまな置換基を持つ他のカテコール誘導体

類似化合物との比較

Key Findings :

- This compound has higher detection limits compared to RS and p-NPS, making it less sensitive but stable for long-term assays .

- Its high pKa limits use in acidic conditions, unlike RS or DDAO-sulfate, which are effective in low-pH environments (e.g., lysosomal sulfatases) .

2.2. Nitroaromatic Compounds in Environmental Chemistry

This compound and its analogs are critical in atmospheric chemistry, particularly as components of brown carbon (BrC):

Key Findings :

- 4-Nitrocatechol is a dominant BrC species due to its strong light absorption at λ = 365 nm, whereas its sulfate derivative is less prevalent in aerosols .

- 4-Nitrocatechol forms via OH/NO3 radical-initiated oxidation of catechol, with molar yields of 30–91% in chamber studies .

2.3. Metabolic Pathways and Conjugates

This compound is a metabolic product of xenobiotic conjugation:

Key Findings :

- Chronic ethanol exposure induces 4-nitrocatechol production from p-nitrophenol by 6-fold, highlighting its role in drug metabolism .

2.4. Toxicity and Carcinogenicity

Key Findings :

生物活性

4-Nitrocatechol sulfate is a small molecule with significant biological activity, particularly in the context of enzymatic reactions and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNOS

- Molecular Weight : 235.171 g/mol

- Synonyms : 2-hydroxy-5-nitrophenyl hydrogen sulfate, para-Nitrocatechol sulfate

This compound primarily acts as a substrate for arylsulfatase enzymes, particularly arylsulfatase A (ARSA). This enzyme hydrolyzes cerebroside sulfate, playing a crucial role in the metabolism of sulfatides in various tissues. The hydrolysis of this compound by ARSA can be quantified using chromogenic assays, which measure the product formation at specific temperatures and conditions .

Enzymatic Activity

- Enzyme : Arylsulfatase A

- Function : Hydrolyzes cerebroside sulfate

- Activity Rate : At 0°C, the hydrolysis rate is approximately 24% of that at 37°C .

Biological Activity

This compound exhibits several biological activities:

- Substrate for Enzymes : It serves as a chromogenic substrate for arylsulfatase A, facilitating the study of enzyme deficiencies in conditions like metachromatic leukodystrophy .

- Potential Toxicity and Biodegradation : Studies indicate that while it is not readily biodegradable, certain bacterial strains can utilize it as a carbon source, suggesting potential applications in bioremediation .

- Pharmacological Properties : The compound has been evaluated for its pharmacological profiles, including its interactions with various cytochrome P450 enzymes, indicating low promiscuity in inhibitory activity .

Case Study 1: Metachromatic Leukodystrophy

A study utilized this compound to assess arylsulfatase A activity in skin fibroblasts from patients with metachromatic leukodystrophy (MLD). The assay revealed residual enzyme activities ranging from 0% to 14% of normal levels in affected individuals, demonstrating its utility in diagnosing enzyme deficiencies .

Case Study 2: Biodegradation by Burkholderia cepacia

Research demonstrated that Burkholderia cepacia can degrade 4-nitrocatechol as a sole carbon source. This finding highlights the compound's environmental impact and potential use in biotechnological applications for pollutant degradation .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard methods for quantifying 4-nitrocatechol sulfate in enzymatic assays?

This compound is quantified via spectrophotometric detection of its hydrolyzed product, 4-nitrocatechol, which absorbs at 515 nm. Key steps include:

- Substrate hydrolysis : Incubate with sulfatases (e.g., ARSA or IDS) in acetate buffer (pH 5.0–5.6) .

- Reaction termination : Add NaOH to deprotonate 4-nitrocatechol, enhancing absorbance .

- Calibration : Use a standard curve of 4-nitrocatechol (e.g., 0–100 µM) .

This method is validated for lysosomal sulfatase activity in leukocytes and recombinant enzyme kinetics .

Basic: How is this compound used to study sulfatase kinetics?

It serves as a chromogenic substrate to measure sulfatase activity through:

- Competitive inhibition : Pre-treat samples with sodium pyrophosphate to inactivate arylsulfatase B (ARSB) selectively .

- pH optimization : Use acidic buffers (pH 4.5–5.6) to match lysosomal conditions .

- Kinetic parameters : Calculate and by varying substrate concentrations (e.g., 0.1–1.0 mM) .

Note: Sensitivity is lower than fluorogenic probes (e.g., resorufin sulfate), requiring higher enzyme loads (~31.5 ng vs. 1.58 ng for resorufin) .

Advanced: What experimental designs are used to investigate this compound’s role in secondary organic aerosol (SOA) formation?

Environmental chamber studies simulate atmospheric oxidation:

- Radical initiation : React catechol with OH or NO₃ radicals in the presence of NOₓ to form this compound .

- SOA yield measurement : Use filter sampling with LC-UV for quantification (molar yields: 0.30 for OH, 0.91 for NO₃) .

- Volatility analysis : Apply thermal desorption particle beam mass spectrometry to confirm semivolatility under atmospheric conditions .

Contradictions in SOA yields (e.g., 1.34 vs. other studies) may arise from differences in NOₓ levels or chamber humidity .

Advanced: How does this compound interact with metal ions, and what are the implications for neurotoxicology?

Computational and experimental studies compare its aluminum-binding affinity:

- Thermodynamic modeling : Calculate binding free energies () using DFT (e.g., B3LYP-D3) and correlate with stability constants (logβ) .

- Competition assays : At physiological pH, this compound outcompetes Al(OH)₄⁻ at 1:2 stoichiometry, unlike catecholamines, suggesting a role in aluminum mobilization .

Methodological validation includes cross-referencing with experimental pAl values and citrate benchmarks .

Advanced: How do researchers resolve contradictions in reported sulfatase activity using this compound?

Discrepancies in detection limits or activity profiles require:

- Probe comparison : Use parallel assays with fluorogenic substrates (e.g., resorufin sulfate) to validate sensitivity .

- pH adjustment : Account for 4-nitrocatechol’s pKa (6.9), which limits low-pH continuous assays .

- Enzyme specificity controls : Pre-treat samples with inhibitors (e.g., Na₂SO₄ for sulfatases) to isolate target activity .

Methodological: What protocols ensure stability of this compound in long-term studies?

- Storage : Lyophilized aliquots at -80°C in manual-defrost freezers; avoid repeated freeze-thaw cycles .

- Buffer compatibility : Use acetate buffers (pH 4.5–5.6) to prevent non-enzymatic hydrolysis .

- Contamination checks : Monitor absorbance at 515 nm for spontaneous hydrolysis before assays .

Methodological: How is this compound synthesized and characterized in research settings?

- Synthesis : Sulfation of 4-nitrocatechol using chlorosulfonic acid in anhydrous conditions .

- Purity validation : LC-MS/MS with negative-ion mode for sulfate group detection; compare with commercial standards (e.g., CAS 14528-64-4) .

- Structural confirmation : FTIR for sulfate ester peaks (~1250 cm⁻¹) and NMR for aromatic protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。